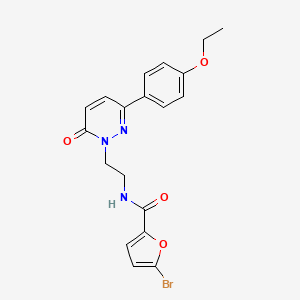
5-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H18BrN3O4 and its molecular weight is 432.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, including a bromine atom, an ethoxyphenyl group, and a pyridazinone moiety. These characteristics suggest significant potential for various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the available literature on the biological activity of this compound, highlighting key findings and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H18BrN3O4, with a molecular weight of 432.3 g/mol. The presence of the furan ring and the pyridazine structure contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18BrN3O4 |
| Molecular Weight | 432.3 g/mol |
| CAS Number | 921579-55-7 |
| Density | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interference with Cell Signaling Pathways : It could disrupt signaling pathways that are critical for tumor growth and survival.
- Induction of Apoptosis : Evidence suggests that this compound may promote programmed cell death in malignant cells.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. In vitro assays demonstrated that this compound effectively reduced cell viability in these lines.
Antimicrobial Properties
Research indicates that compounds containing furan rings possess antimicrobial activity. Preliminary studies on this compound suggest it may exhibit antibacterial effects against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell membranes.
Anti-inflammatory Effects
The ethoxyphenyl group may enhance the compound's anti-inflammatory properties by modulating cytokine release and inhibiting pro-inflammatory pathways.
Case Studies
A recent case study examined the effects of this compound on human breast cancer cells (MCF-7). The study revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer treatment.
Another study focused on its antimicrobial activity against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations, supporting further investigation into its use as an antibacterial agent.
Propriétés
IUPAC Name |
5-bromo-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c1-2-26-14-5-3-13(4-6-14)15-7-10-18(24)23(22-15)12-11-21-19(25)16-8-9-17(20)27-16/h3-10H,2,11-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOPBTDYYVXHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














